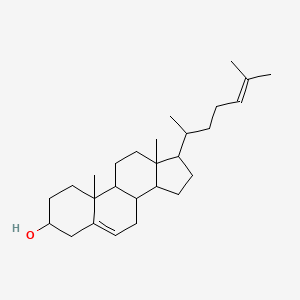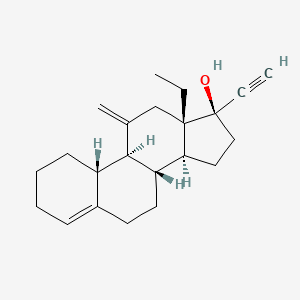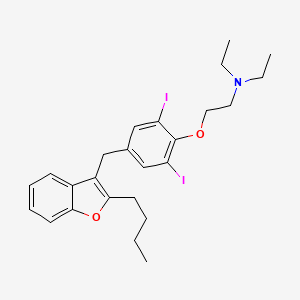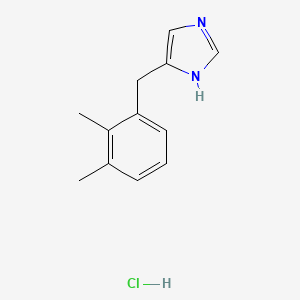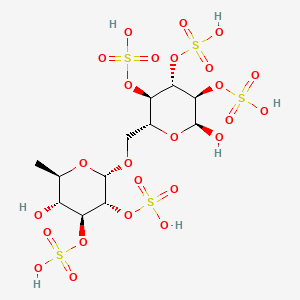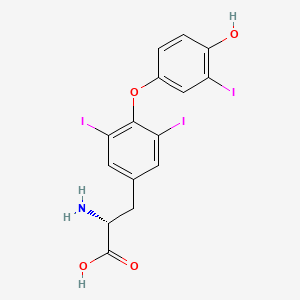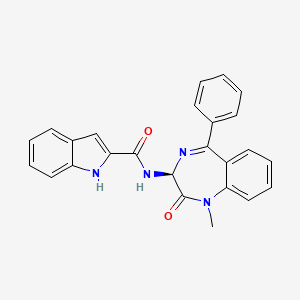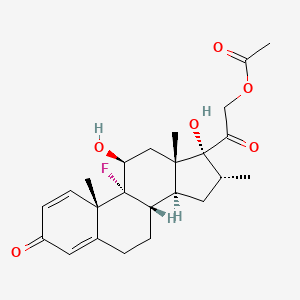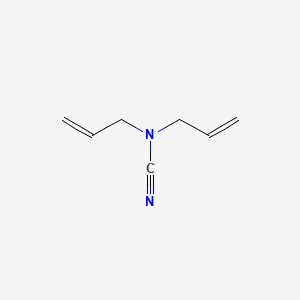
Diallylcyanamide
Descripción general
Descripción
Diallylcyanamide is a chemical compound with the molecular formula C7H10N2 . It has an average mass of 122.168 Da and a mono-isotopic mass of 122.084396 Da . It is also known by other names such as Cyanamide, N,N-di-2-propen-1-yl-, Diallylcyanamid, and N,N-Di-2-propen-1-ylcyanamide .
Synthesis Analysis
The synthesis of Diallylcyanamide involves a reaction between calcium cyanamide and sodium hydroxide to form sodium cyanamide. This is then reacted with allyl bromide in the presence of alcohol. The reaction mixture is then distilled, filtered, and extracted with benzene. The benzene extracts are then dried and filtered, and the Diallylcyanamide is distilled under reduced pressure .
Molecular Structure Analysis
Diallylcyanamide has a molecular structure characterized by the presence of two allyl groups attached to a cyanamide group . The cyanamide group consists of a carbon atom double-bonded to a nitrogen atom and single-bonded to another nitrogen atom .
Physical And Chemical Properties Analysis
Diallylcyanamide has a density of 0.9±0.1 g/cm3 . It has a boiling point of 230.6±29.0 °C at 760 mmHg and a flash point of 90.5±15.7 °C . It has a molar refractivity of 37.6±0.3 cm3 and a polar surface area of 27 Å2 . It also has a molar volume of 134.9±3.0 cm3 .
Safety and Hazards
Propiedades
IUPAC Name |
bis(prop-2-enyl)cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-3-5-9(7-8)6-4-2/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSAYFDMPYAZTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060221 | |
| Record name | Diallylcyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless mobile liquid; [HSDB] | |
| Record name | Diallylcyanamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4555 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
140-145 °C @ 90 MM HG | |
| Record name | CYANAMIDE, DIALLYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2768 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER, SOL IN USUAL ORGANIC SOLVENTS, SOL IN ALCOHOL, ETHER, ACETONE, BENZENE | |
| Record name | CYANAMIDE, DIALLYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2768 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9021 | |
| Record name | CYANAMIDE, DIALLYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2768 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
4.1 (AIR= 1) | |
| Record name | CYANAMIDE, DIALLYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2768 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Diallylcyanamide | |
Color/Form |
COLORLESS, MOBILE LIQUID WHEN PURE | |
CAS RN |
538-08-9 | |
| Record name | N,N-Di-2-propen-1-ylcyanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=538-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanamide, diallyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diallylcyanamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyanamide, N,N-di-2-propen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diallylcyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallylcyanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIALLYLCYANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y2M1X8LXA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYANAMIDE, DIALLYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2768 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
LESS THAN -70 °C | |
| Record name | CYANAMIDE, DIALLYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2768 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the polymerization behavior of diallylcyanamide compared to other 1,6-dienes?
A1: Unlike many 1,6-dienes that typically form six-membered rings during polymerization, diallylcyanamide preferentially forms five-membered pyrrolidine rings via a process called cyclopolymerization. This tendency has been observed in reactions with perfluoroalkyl iodides, where diallylcyanamide yields cis- and trans-1-cyano-3-iodomethyl-4-(perfluoroalkyl)methylpyrrolidine. [] This preference for five-membered ring formation suggests a unique intramolecular interaction within the diallylcyanamide molecule that favors cyclization. []
Q2: What spectroscopic data supports the formation of five-membered rings during diallylcyanamide polymerization?
A2: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide clear evidence for the five-membered ring structure in polymers derived from diallylcyanamide. Specifically, these techniques reveal the presence of an exocyclic CH2 group, a characteristic feature of the pyrrolidine ring formed during cyclopolymerization. []
Q3: How does the structure of diallylcyanamide relate to its tendency to undergo cyclopolymerization?
A3: The presence of the cyano group (-CN) in diallylcyanamide plays a crucial role in its cyclopolymerization behavior. This electron-withdrawing group influences the electron density distribution within the molecule, specifically affecting the in-plane deformation vibrations of the terminal methylene groups. [] These altered vibrational frequencies have been directly correlated with the increased reactivity and tendency of diallylcyanamide to undergo cyclopolymerization compared to other 1,6-dienes. []
Q4: Are there alternative synthetic routes to diallylcyanamide besides traditional methods using hazardous reagents?
A4: Yes, diallylcyanamide can be synthesized through a convenient and safer method utilizing commercially available aqueous cyanamide (50% solution) and alkylation under phase-transfer conditions. [] This approach offers advantages over conventional methods requiring harsh conditions or expensive catalysts, making it suitable for laboratory-scale preparation. []
Q5: What is the significance of copper(I) complexes with diallylcyanamide in crystallographic studies?
A5: Researchers have successfully synthesized and characterized the crystal structures of copper(I) complexes with diallylcyanamide. [, ] These complexes, including one with copper(I) perchlorate [] and another with copper(I) hexafluorosilicate, [] offer valuable insights into the coordination chemistry of diallylcyanamide and its ability to act as a ligand in transition metal complexes.
Q6: How do reaction conditions impact the yield of desired products during the cyclopolymerization of diallylcyanamide?
A6: Studies have shown that reaction conditions, such as solvent type and initiator concentration, significantly influence the yield of cyclized products from diallylcyanamide polymerization. [, ] For example, the reaction order with respect to monomer concentration can vary depending on the solvent used. [] Understanding these effects is crucial for optimizing reaction conditions to achieve desired yields of specific cyclic products.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

